Agathisflavone is a naturally occurring biflavonoid, a class of compounds formed by the dimerization of two flavonoid units. Specifically, it is a C-C linked dimer of two apigenin molecules, which distinguishes it from other biflavonoids with different linkages or monomeric precursors. This defined structure is responsible for its distinct biological activities, including anti-inflammatory, antiviral, and enzyme inhibitory properties, which are often dependent on the specific stereochemistry and linkage not found in crude mixtures or simpler flavonoid analogs.
Substituting Agathisflavone with its monomeric precursor, apigenin, or with isomeric biflavonoids like amentoflavone, is a critical process error. The dimeric structure of Agathisflavone provides a larger scaffold for interacting with biological targets, leading to significantly different potency and selectivity. For instance, in cell-based antiviral assays against SARS-CoV-2, Agathisflavone demonstrates substantially higher efficacy than apigenin. This enhanced activity is attributed to the biflavonoid structure, which is absent in monomeric substitutes. Using crude plant extracts introduces significant variability and impurities, compromising reproducibility in sensitive assays and formulation development.
In a direct comparison using a cell-based SARS-CoV-2 replication assay in Calu-3 cells, Agathisflavone exhibited significantly greater potency than its monomeric building block, apigenin. Agathisflavone's half-maximal effective concentration (EC50) was more than 6-fold lower than that of apigenin, demonstrating the critical contribution of the biflavonoid structure to its antiviral activity.
| Evidence Dimension | Anti-SARS-CoV-2 Activity (EC50) |
| Target Compound Data | 4.23 ± 0.21 µM |
| Comparator Or Baseline | Apigenin (monomer): EC50 not reached at concentrations that showed Agathisflavone's efficacy; noted as significantly less effective. |
| Quantified Difference | >6-fold more potent than Apigenin (based on relative efficacy) |
| Conditions | Cell-based SARS-CoV-2 replication assay in Calu-3 (human lung) cells. |
This demonstrates that for achieving potent antiviral effects, the specific dimeric structure of Agathisflavone is essential and cannot be replicated by using its simpler, less expensive monomer.
In enzymatic assays, Agathisflavone demonstrated potent inhibition of the SARS-CoV-2 main protease (Mpro) with an inhibitory constant (Ki) in the nanomolar range. This potency is noted as superior when compared to the typical micromolar potencies of other flavonoids like quercetin and kaempferol against coronaviral proteases, highlighting the specific structural advantages of Agathisflavone for this target.
| Evidence Dimension | Enzyme Inhibitory Constant (Ki) vs. SARS-CoV-2 Mpro |
| Target Compound Data | 1.09 nM |
| Comparator Or Baseline | Quercetin & Kaempferol: 8.6–116.3 µM (against SARS- and MERS-CoV proteases) |
| Quantified Difference | Orders of magnitude more potent than representative monomeric flavonoids. |
| Conditions | In vitro enzymatic inhibition assay against recombinant SARS-CoV-2 Mpro. |
For researchers developing protease inhibitors, this vast difference in potency justifies the procurement of the specific biflavonoid Agathisflavone over more common flavonoids for achieving high-affinity binding.
Agathisflavone is documented as being soluble in Dimethyl Sulfoxide (DMSO), a critical parameter for in vitro assay preparation and stock solution stability. While direct comparative studies on the solubility of various biflavonoids are limited, establishing a baseline solubility in a standard laboratory solvent is a key procurement consideration for ensuring experimental reproducibility and ease of use in screening and cell culture workflows.
| Evidence Dimension | Solubility |
| Target Compound Data | Soluble in DMSO |
| Comparator Or Baseline | General biflavonoids (often have poor aqueous solubility) |
| Quantified Difference | Not Applicable |
| Conditions | Standard laboratory solvent (DMSO). |
This confirms the compound's compatibility with standard experimental protocols, a crucial factor for buyers needing reliable and easy-to-handle material for high-throughput screening or cell-based assays.
Given its nanomolar-level inhibition of SARS-CoV-2 Mpro, Agathisflavone is a highly relevant positive control and starting scaffold for research programs aimed at developing novel antiviral agents targeting coronaviral main proteases. Its potency is demonstrably higher than that of common monomeric flavonoids, making it the appropriate choice for studies requiring high-affinity target engagement.
The compound's proven efficacy in cell-based SARS-CoV-2 replication models, where it significantly outperforms its monomeric unit apigenin, makes it a critical tool for investigating the cellular mechanisms of biflavonoids in virology. Its use is justified in experiments where the specific dimeric structure is hypothesized to be key for activity.
Agathisflavone has been shown to protect against glutamate-induced excitotoxicity and modulate microglial activation by reducing the expression of pro-inflammatory cytokines. This makes it a valuable research tool for investigating neuroinflammatory pathways and screening for neuroprotective agents, where a defined molecular structure is necessary for reproducible results.